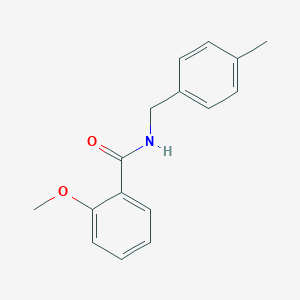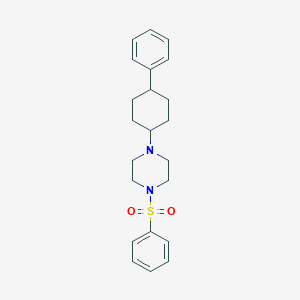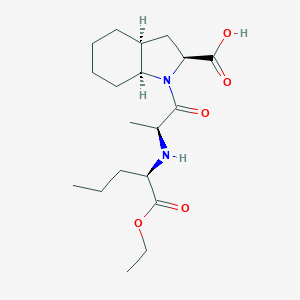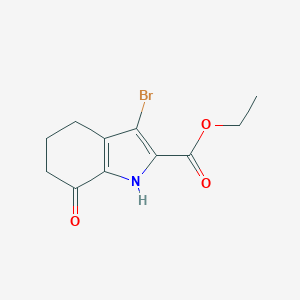
2-methoxy-N-(4-methylbenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(4-methylbenzyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'BML-210,' and it has been synthesized through different methods.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-(4-methylbenzyl)benzamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. This compound inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This results in the inhibition of the production of pro-inflammatory cytokines and the reduction of inflammation and pain.
Biochemical and Physiological Effects:
2-methoxy-N-(4-methylbenzyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has also been shown to have antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-methoxy-N-(4-methylbenzyl)benzamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal candidate for various scientific research applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxy-N-(4-methylbenzyl)benzamide. One of the potential directions is the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another direction is the investigation of the antitumor activity of this compound and its potential use in cancer therapy. Additionally, the study of the biochemical and physiological effects of this compound can lead to the discovery of new therapeutic targets for various diseases.
Synthesemethoden
The synthesis of 2-methoxy-N-(4-methylbenzyl)benzamide has been carried out through different methods. One of the most commonly used methods is the reaction between 2-methoxybenzoic acid and 4-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the desired compound, which can be purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(4-methylbenzyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the treatment of inflammation and pain. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are responsible for inducing inflammation and pain. This makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Eigenschaften
CAS-Nummer |
5554-10-9 |
|---|---|
Produktname |
2-methoxy-N-(4-methylbenzyl)benzamide |
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
2-methoxy-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H17NO2/c1-12-7-9-13(10-8-12)11-17-16(18)14-5-3-4-6-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
VJJKHHXVMGXCFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)

![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)


![2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B185025.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)




